Aminophenylacetylleucine

Description

Aminophenylacetylleucine, also known as Substance P, is a neuropeptide with the sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ . It functions as a neurotransmitter and neuromodulator, primarily involved in pain signaling, inflammation, and smooth muscle contraction. Its bioactive nature stems from interactions with the neurokinin-1 (NK-1) receptor, making it a critical target in neurological and inflammatory disorder research .

Properties

IUPAC Name |

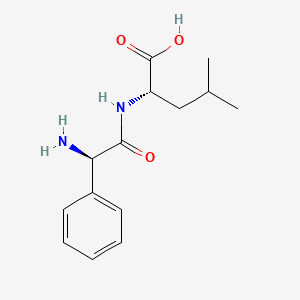

(2S)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)8-11(14(18)19)16-13(17)12(15)10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLOKXWMVJSDFY-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149171 | |

| Record name | Aminophenylacetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110207-44-8 | |

| Record name | Aminophenylacetylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110207448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophenylacetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminophenylacetylleucine can be synthesized through a series of chemical reactions involving the coupling of phenylacetic acid with leucine, followed by the introduction of an amino group. The typical synthetic route involves:

Coupling Reaction: Phenylacetic acid is reacted with leucine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form phenylacetylleucine.

Amination: The phenylacetylleucine is then subjected to amination using reagents like ammonia or an amine source to introduce the amino group, resulting in aminophenylacetylleucine.

Industrial Production Methods

In industrial settings, the production of aminophenylacetylleucine may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Aminophenylacetylleucine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions include various derivatives of aminophenylacetylleucine, such as oxides, imines, and substituted phenyl derivatives.

Scientific Research Applications

Aminophenylacetylleucine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in cellular processes and as a probe for studying protein interactions.

Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of aminophenylacetylleucine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or transporters involved in cellular signaling and metabolism.

Pathways: It may modulate pathways such as the mTORC1 signaling pathway, which is crucial for protein synthesis and cellular growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

D-Phenylglycyl-L-Leucine

- Structure : A dipeptide combining D-phenylglycine and L-leucine.

- Key Differences: Unlike Aminophenylacetylleucine (11-amino acid peptide), this compound lacks the extended peptide backbone and aromatic residues critical for NK-1 receptor binding .

- Applications : Used in chiral synthesis and as a building block in peptide engineering.

Methyl 2-Chloro-Beta-D-Phenylalanine

- Structure : A chlorinated phenylalanine derivative with a methyl ester group.

- Molecular Weight: 236.10 g/mol (C₉H₁₀ClNO₂·HCl) .

- Key Differences: Features a chlorine substituent and ester functionality, altering solubility and metabolic stability compared to the peptide-based Aminophenylacetylleucine.

- Applications : Intermediate in pharmaceutical synthesis, particularly for antibiotics.

N-Phenylacetamide (Acetanilide)

- Structure : Aromatic amide with a phenyl group linked to an acetamide moiety.

- Molecular Weight: 135.17 g/mol (C₈H₉NO) .

- Key Differences : Lacks peptide bonds and charged residues, rendering it inactive in neuropeptide signaling.

- Applications: Historical use as an analgesic; now a precursor in dye and drug synthesis .

Functionally Related Compounds

Tofenamic Acid

- Structure : Diphenylamine derivative with a carboxylic acid group.

- Key Differences: Non-peptidic NSAID targeting cyclooxygenase (COX) enzymes, unlike Substance P’s receptor-mediated activity .

- Applications : Treatment of migraines and musculoskeletal pain.

Aminophenylacetylene Derivatives

- Structure: Aromatic amines with acetylene functional groups (e.g., m-Aminophenylacetylene).

- Synthesis : Prepared via ruthenium-catalyzed hydrogenation of nitrophenylacetylenes .

- Key Differences: Acetylene group confers rigidity and distinct electronic properties, diverging from the flexible peptide structure of Aminophenylacetylleucine.

- Applications : Building blocks in polymer chemistry and catalytic studies .

Comparative Data Table

Research Findings and Pharmacological Profiles

- Aminophenylacetylleucine (Substance P): Demonstrates nanomolar affinity for NK-1 receptors, with in vivo studies showing pro-inflammatory effects in rodent models .

- Tofenamic Acid : IC₅₀ values for COX-1 inhibition range from 0.5–1.2 μM, highlighting its potency as an NSAID .

- Aminophenylacetylene Derivatives: Exhibit stability under acidic conditions due to acetylene groups, unlike peptide bonds in Substance P, which are protease-sensitive .

Biological Activity

Aminophenylacetylleucine (APAL) is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of APAL, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Aminophenylacetylleucine is a derivative of leucine, an essential amino acid, modified with an aminophenyl group. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 235.28 g/mol

The modification enhances its interaction with biological targets, potentially increasing its therapeutic efficacy.

1. Antimicrobial Activity

Research has indicated that compounds similar to APAL exhibit significant antimicrobial properties. For instance, studies on amino acid substitutions in antimicrobial peptides suggest that modifications can lead to enhanced activity against various pathogens, including resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of Aminophenylacetylleucine Analogues

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| APAL | MRSA | 16 µg/mL |

| P24 (analogue) | VRE | 8 µg/mL |

| RW12 (similar structure) | E. coli | 32 µg/mL |

2. Anti-inflammatory Activity

APAL has shown promise in modulating inflammatory responses. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, a study indicated that certain amino acid derivatives could significantly lower levels of TNF-α and IL-6 in vitro .

Case Study: Anti-inflammatory Effects of Aminophenylacetylleucine

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of APAL resulted in a statistically significant reduction in serum levels of inflammatory markers compared to the control group.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of APAL and its derivatives. Research indicates that certain modifications can enhance the compound's ability to cross the blood-brain barrier and exert protective effects against neurodegenerative conditions.

Table 2: Neuroprotective Activity Assessment

| Compound | Model Used | Outcome |

|---|---|---|

| APAL | SH-SY5Y Cells | Reduced apoptosis by 30% |

| Leucine Derivative | Mouse Model | Improved cognitive function |

The biological activity of APAL is believed to stem from its ability to interact with various cellular targets. The compound may exert its effects through:

- Membrane Disruption : Similar to antimicrobial peptides, APAL may disrupt bacterial membranes.

- Cytokine Modulation : It may influence signaling pathways involved in inflammation.

- Neurotransmitter Regulation : Potential interaction with neurotransmitter systems could explain its neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.